molecular formula C10H9N5OS B3905373 3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole

3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B3905373
M. Wt: 247.28 g/mol
InChI Key: CIYBQPLYOQEZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole is a type of triazole, a class of five-membered rings that contain three nitrogen atoms and two double bonds . All of the triazoles are planar and aromatic .


Synthesis Analysis

1,2,3-Triazole can be synthesized by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .


Molecular Structure Analysis

The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms .


Chemical Reactions Analysis

Triazoles can interact with specific biological targets . They are a component of various pharmaceuticals, such as the cephalosporin antibiotic cefatrizine, tazobactam (which broadens the spectrum of certain antibiotics), and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Mechanism of Action

The mechanism of action of triazoles generally involves interaction with specific biological targets .

Safety and Hazards

1H-1,2,3-Triazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Triazoles are considered to be a pharmacophore, meaning they can interact with specific biological targets . This makes them a component of various pharmaceuticals and suggests they have potential for future applications in medicine .

properties

IUPAC Name

3-thiophen-2-yl-5-[1-(1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c1-7(15-6-11-5-12-15)10-13-9(14-16-10)8-3-2-4-17-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYBQPLYOQEZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CS2)N3C=NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 3
3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 4
3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 5
3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 6
3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.